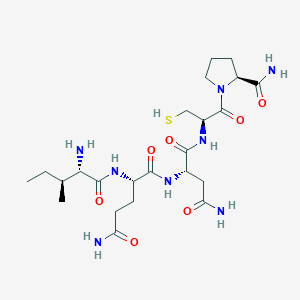
L-Prolinamide, L-isoleucyl-L-glutaminyl-L-asparaginyl-L-cysteinyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Prolinamide, L-isoleucyl-L-glutaminyl-L-asparaginyl-L-cysteinyl- is a complex peptide compound composed of five amino acids: L-prolinamide, L-isoleucine, L-glutamine, L-asparagine, and L-cysteine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Prolinamide, L-isoleucyl-L-glutaminyl-L-asparaginyl-L-cysteinyl- typically involves the stepwise coupling of the individual amino acids. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected amino acids are then activated using reagents such as carbodiimides or phosphonium salts to form peptide bonds under mild conditions. The final deprotection step yields the desired peptide compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to streamline the process and ensure high purity and yield. The use of solid-phase peptide synthesis (SPPS) is common, where the peptide is assembled on a solid resin support, allowing for easy purification and handling .
Chemical Reactions Analysis
Types of Reactions
L-Prolinamide, L-isoleucyl-L-glutaminyl-L-asparaginyl-L-cysteinyl- can undergo various chemical reactions, including:
Oxidation: The cysteine residue can be oxidized to form disulfide bonds, which can stabilize the peptide structure.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: The amino acid residues can participate in substitution reactions, where functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with altered functional groups.
Scientific Research Applications
L-Prolinamide, L-isoleucyl-L-glutaminyl-L-asparaginyl-L-cysteinyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.
Biology: Studied for its role in protein-protein interactions and enzyme inhibition.
Medicine: Potential therapeutic applications, including as enzyme inhibitors and in drug delivery systems.
Industry: Utilized in the development of novel materials and biotechnological processes
Mechanism of Action
The mechanism of action of L-Prolinamide, L-isoleucyl-L-glutaminyl-L-asparaginyl-L-cysteinyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to the active site of enzymes, inhibiting their activity by forming stable complexes. Additionally, the presence of cysteine allows for the formation of disulfide bonds, which can influence the peptide’s conformation and stability .
Comparison with Similar Compounds
Similar Compounds
L-Isoleucyl-L-proline: A simpler dipeptide with similar structural features but lacking the additional amino acids.
Oxytocin Antiparallel Dimer: A more complex peptide with a similar sequence but different biological functions
Uniqueness
L-Prolinamide, L-isoleucyl-L-glutaminyl-L-asparaginyl-L-cysteinyl- is unique due to its specific sequence and the presence of cysteine, which allows for disulfide bond formation. This feature can significantly impact its stability and biological activity compared to other similar peptides .
Properties
CAS No. |
367510-39-2 |
|---|---|
Molecular Formula |
C23H40N8O7S |
Molecular Weight |
572.7 g/mol |
IUPAC Name |
(2S)-N-[(2S)-4-amino-1-[[(2R)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-1-oxo-3-sulfanylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]pentanediamide |
InChI |
InChI=1S/C23H40N8O7S/c1-3-11(2)18(26)22(37)28-12(6-7-16(24)32)20(35)29-13(9-17(25)33)21(36)30-14(10-39)23(38)31-8-4-5-15(31)19(27)34/h11-15,18,39H,3-10,26H2,1-2H3,(H2,24,32)(H2,25,33)(H2,27,34)(H,28,37)(H,29,35)(H,30,36)/t11-,12-,13-,14-,15-,18-/m0/s1 |
InChI Key |
ITLFQYMBQFBPDS-XFEXQEHJSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CS)C(=O)N1CCC[C@H]1C(=O)N)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)N1CCCC1C(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















